Welcome to the BenchChem Online Store!
molecular formula C16H23NO3 B1291303 Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate CAS No. 67281-07-6

Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate

Cat. No. B1291303
M. Wt: 277.36 g/mol
InChI Key: GSTBJNKDSBBOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07759340B2

Procedure details

A solution of ethyl[4-hydroxy-1-(phenylmethyl)-4-piperidinyl]acetate (15 g, 54.15 mmol) [prepared according to Caroon, J. M.; et al. J. Med. Chem. 1981, 24, 1320.] in 7N NH3-MeOH (16 mL) was heated to 100° C. in a sealed tube for 3d. The solution was cooled and concentrated and the residue washed with DCM providing the title compound (4 g, 30%) as a white solid which was used directly without further purification: LCMS (ES) m/e 249 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1([OH:19])[CH2:11][CH2:10][N:9]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:8][CH2:7]1)C.[NH3:21].CO>>[OH:19][C:6]1([CH2:5][C:4]([NH2:21])=[O:3])[CH2:11][CH2:10][N:9]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:8][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(CC1(CCN(CC1)CC1=CC=CC=C1)O)=O
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16 mL
Type
reactant
Smiles
N.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
the residue washed with DCM providing the title compound (4 g, 30%) as a white solid which
CUSTOM
Type
CUSTOM
Details
was used directly without further purification

Outcomes

Product
Name
Type
Smiles
OC1(CCN(CC1)CC1=CC=CC=C1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.